molecular formula C28H36FN3O12S B13862346 Rosuvastatin-d6 Acyl-beta-D-glucuronide

Rosuvastatin-d6 Acyl-beta-D-glucuronide

Cat. No.: B13862346
M. Wt: 663.7 g/mol
InChI Key: AWGDNYJLUILGBY-KEQILNJFSA-N
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Description

Rosuvastatin-d6 Acyl-beta-D-glucuronide is a deuterated metabolite of Rosuvastatin, a widely used HMG-CoA reductase inhibitor. This compound is primarily used in proteomics research and is known for its role in the metabolism of Rosuvastatin, aiding in the study of drug interactions and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rosuvastatin-d6 Acyl-beta-D-glucuronide involves the conjugation of Rosuvastatin with glucuronic acid. This process typically requires the use of specific catalysts and controlled reaction conditions to ensure the formation of the desired glucuronide ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. Quality control measures are implemented to ensure the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

Rosuvastatin-d6 Acyl-beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often studied to understand the metabolic pathways and potential drug interactions .

Scientific Research Applications

Rosuvastatin-d6 Acyl-beta-D-glucuronide has several scientific research applications:

Mechanism of Action

Rosuvastatin-d6 Acyl-beta-D-glucuronide exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver, thereby reducing the risk of cardiovascular diseases. The compound interacts with specific molecular targets and pathways, including the mevalonate pathway, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Atorvastatin Acyl-beta-D-glucuronide
  • Simvastatin Acyl-beta-D-glucuronide
  • Pravastatin Acyl-beta-D-glucuronide

Uniqueness

Rosuvastatin-d6 Acyl-beta-D-glucuronide is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in proteomics research. Compared to other similar compounds, it offers better insights into the metabolic pathways and interactions of Rosuvastatin .

Properties

Molecular Formula

C28H36FN3O12S

Molecular Weight

663.7 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-6-[(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40)/b10-9+/t16-,17-,22+,23+,24-,25+,27-/m0/s1/i1D3,2D3

InChI Key

AWGDNYJLUILGBY-KEQILNJFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C

Origin of Product

United States

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